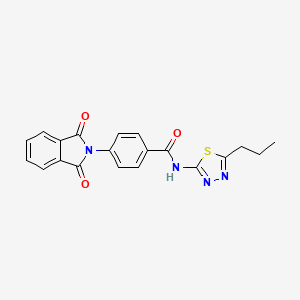

4-(1,3-dioxoisoindolin-2-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

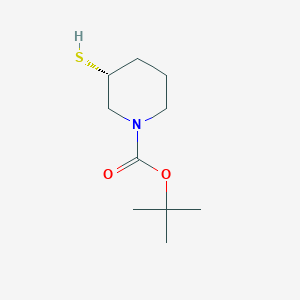

4-(1,3-dioxoisoindolin-2-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide, commonly known as DTB is a chemical compound that has gained significant attention in scientific research. DTB is a potential drug candidate that has shown promising results in various studies.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

4-(1,3-dioxoisoindolin-2-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide and its derivatives have been explored primarily in the field of synthetic chemistry and biological activities. Studies like Patel and Dhameliya (2010) have focused on the synthesis of compounds containing the 1,3-dioxoisoindolin-2-yl and thiadiazol-2-yl moieties, evaluating their antibacterial and antifungal activities. These compounds have shown promising results as potential antimicrobials (Patel & Dhameliya, 2010).

Anticancer Evaluation

Another significant area of application is in anticancer research. Tiwari et al. (2017) conducted studies on Schiff’s bases containing thiadiazole and benzamide groups, synthesizing compounds under microwave irradiation. These compounds were tested for their anticancer activity against various human cancer cell lines, showing promising results. This study also included a molecular docking study to predict the mechanism of action and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties (Tiwari et al., 2017).

Fluorescence Studies

Fluorescence effects of compounds with thiadiazol moieties have also been a subject of interest. Matwijczuk et al. (2018) explored fluorescence effects in aqueous solutions of similar compounds, noting significant fluorescence effects influenced by factors like molecular aggregation and charge transfer effects (Matwijczuk et al., 2018).

Anti-Inflammatory Agents

Research by Nikalje et al. (2015) involved synthesizing novel derivatives containing the 1,3-dioxoisoindolin-2-yl moiety for evaluating their anti-inflammatory activity. These compounds showed promising results in both in vitro and in vivo models, further supported by molecular docking studies (Nikalje et al., 2015).

Solvent Effects on Molecular Aggregation

Studies have also focused on understanding the impact of solvents on molecular aggregation and related phenomena in similar compounds. Matwijczuk et al. (2016) investigated solvent effects on molecular aggregation, revealing significant insights into the fluorescence emission spectra and the aggregation processes (Matwijczuk et al., 2016).

Antileishmanial Activity

Additionally, the antileishmanial activity of compounds with thiadiazol substituents has been examined. A study by Tahghighi et al. (2011) synthesized a series of these compounds, testing their in vitro activity against Leishmania major. Some compounds displayed significant activity, indicating potential for development as antileishmanial agents (Tahghighi et al., 2011).

Eigenschaften

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3S/c1-2-5-16-22-23-20(28-16)21-17(25)12-8-10-13(11-9-12)24-18(26)14-6-3-4-7-15(14)19(24)27/h3-4,6-11H,2,5H2,1H3,(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVQNICADFRDDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-dioxoisoindolin-2-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2451579.png)

![N-butyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B2451580.png)

![methyl 7-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2451588.png)

![2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclohexan-1-ol](/img/structure/B2451590.png)

![4-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid](/img/structure/B2451592.png)